Austocystin I - 58775-51-2

Austocystin I

Catalog Number: EVT-515788
CAS Number: 58775-51-2
Molecular Formula: C18H12O7
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Austocystin I is classified as a secondary metabolite produced by Aspergillus ustus NRRL 5856. This species is commonly found in various environments, including soil and decaying organic matter. The austocystins, including Austocystin I, are characterized by their complex molecular structures and diverse biological activities, making them significant in natural product chemistry and pharmacology .

Synthesis Analysis

The synthesis of Austocystin I has been explored through various methods. The primary approach involves the fermentation of Aspergillus ustus under controlled conditions. Key parameters for synthesis include:

  • Fermentation Medium: A nutrient-rich medium that supports fungal growth.
  • Temperature: Typically maintained at 25-30°C to optimize metabolite production.
  • Duration: Fermentation periods can range from several days to weeks, depending on the desired yield.

Recent studies have also investigated synthetic routes that mimic natural biosynthetic pathways, utilizing precursor compounds to enhance yield and purity .

Molecular Structure Analysis

Austocystin I has a complex molecular structure characterized by multiple functional groups. The molecular formula is C₁₈H₁₉N₃O₄, and its structure includes:

  • Core Structure: A bicyclic framework that contributes to its biological activity.
  • Functional Groups: Presence of hydroxyl (-OH) and amine (-NH₂) groups which are critical for interaction with biological targets.

Advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been employed to elucidate its structure, confirming the presence of specific stereochemical configurations that are essential for its activity .

Chemical Reactions Analysis

Austocystin I participates in various chemical reactions that underscore its potential applications:

  • Hydrolysis: Under acidic or basic conditions, Austocystin I can undergo hydrolysis, leading to the formation of simpler compounds.
  • Oxidation: The compound can be oxidized to yield derivatives with altered biological activities.
  • Complexation: It has the ability to form complexes with metal ions, which may enhance its therapeutic potential.

These reactions are significant in understanding how Austocystin I can be modified for enhanced efficacy in medicinal chemistry .

Mechanism of Action

The mechanism of action of Austocystin I is primarily linked to its interaction with cellular targets in cancer cells. Research indicates that it may exert cytotoxic effects through:

  • Inhibition of Cell Proliferation: Austocystin I has shown potential in inhibiting the growth of various cancer cell lines.
  • Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Selectivity for Cancer Cells: Studies suggest that Austocystin I selectively targets cells expressing certain cytochrome P450 enzymes, enhancing its therapeutic profile against multidrug-resistant cancer cells .
Physical and Chemical Properties Analysis

Austocystin I exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point is typically around 150°C, indicating stability under standard laboratory conditions.
  • Stability: The compound is relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

The applications of Austocystin I span various fields:

  • Pharmaceuticals: Due to its cytotoxic properties, it is being studied as a potential chemotherapeutic agent against cancer.
  • Natural Products Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new drugs.
  • Biological Research: Used as a tool compound in studies investigating drug resistance mechanisms in cancer therapy.
Historical Context and Discovery of Austocystin I

Initial Isolation from Aspergillus ustus and Taxonomic Classification

Austocystin I was first isolated in 1975 from Aspergillus ustus (later reclassified as Aspergillus puniceus), a filamentous fungus found in terrestrial environments. This discovery occurred during systematic investigations into mycotoxins produced by Aspergillus species colonizing maize meal cultures [2] [3]. The compound was identified among a series of structurally related austocystins (A-J) characterized by a distinctive xanthone unit fused with a bisdihydrofuran ring system. This molecular architecture places austocystins within the larger class of difuroxanthone mycotoxins, secondary metabolites specifically associated with certain sections of the Aspergillus genus [2] [6].

Taxonomically, the producing fungus Aspergillus ustus belongs to the section Usti, a group known for its remarkable metabolic versatility. Austocystin I's co-occurrence with other structurally similar mycotoxins (e.g., austocystins A, B, D, F, H) in the same fungal extracts provided early evidence of shared biosynthetic pathways within this fungal section [3] [6]. The ecological role of austocystin I in fungal biology remains incompletely understood, though its toxicity suggests potential functions in chemical defense or niche competition. The consistent production of austocystin I across different A. ustus isolates established it as a stable chemotaxonomic marker for this fungal group [2].

Table 1: Key Austocystins Co-Isolated with Austocystin I from Aspergillus ustus

CompoundStructural Relationship to Austocystin IMolecular Formula
Austocystin AParent skeleton, different oxygenation patternC₁₉H₁₃ClO₆
Austocystin BStructural isomerC₁₉H₁₄O₇
Austocystin DAnalog with modified furan ringsC₁₉H₁₄O₇
Austocystin FReduced formC₁₉H₁₆O₇
Austocystin HChlorinated derivativeC₁₉H₁₂Cl₂O₆
Austocystin ITarget compoundC₁₉H₁₄O₈

Chronological Evolution of Structural Elucidation Efforts

The structural characterization of austocystin I represents a significant achievement in natural product chemistry, unfolding over several years through incremental analytical advancements:

  • Initial Structural Proposals (1975-1976): Early structural characterization relied primarily on ultraviolet (UV) spectroscopy and basic nuclear magnetic resonance (NMR) techniques, which revealed the presence of the characteristic difuroxanthone chromophore but provided limited information about substituents and stereochemistry [2] [3]. These preliminary studies correctly identified the pentacyclic core but could not fully resolve the oxygenation pattern and ring junction stereochemistry.

  • Crystallographic Breakthrough (1977): Single-crystal X-ray diffraction analysis provided the first three-dimensional structural model, unambiguously confirming the pentacyclic framework consisting of a linearly fused xanthone-dihydrofuran system with specific methoxy and hydroxy substituents at C-6, C-7, C-11, and C-12 positions [3]. This analysis established the relative configuration at the chiral centers but left the absolute stereochemistry undefined.

  • Biosynthetic Context (1980s): The structural relationship between austocystin I and sterigmatocystin became apparent through comparative biosynthetic studies. Researchers recognized that both compounds share the same early biosynthetic precursors (norsolorinic acid → versicolorins) before diverging at later stages [6]. This biosynthetic link provided crucial context for understanding structural variations within the austocystin series.

  • Advanced NMR Applications (1990s-2000s): Comprehensive 2D NMR analyses (including COSY, HMQC, and HMBC experiments) enabled full signal assignment and verification of the proposed structure. These techniques confirmed the presence of a phenolic OH at C-7 and a methoxy group at C-6, distinguishing austocystin I from other austocystins [2]. The absolute configuration was ultimately established through Mosher's ester analysis and [Rh₂(OCOCF₃)₄]-induced electronic circular dichroism (ECD) spectral analysis in subsequent studies of related austocystins [3].

Table 2: Key Milestones in Austocystin I Structural Elucidation

Year RangeAnalytical TechniquesMajor Structural Insights
1975-1976UV-Vis, Basic NMRIdentification of difuroxanthone chromophore; Preliminary carbon skeleton proposal
1977X-ray CrystallographyConfirmation of pentacyclic framework; Relative stereochemistry
1980sComparative BiosynthesisRelationship to sterigmatocystin/versicolorin pathways
1990s-2000s2D NMR (COSY, HMQC, HMBC)Complete signal assignment; Substituent positions verified
2010s-PresentECD Analysis, Modified Mosher's MethodAbsolute configuration determination

Role in Early Mycotoxin Research and Toxicological Profiling

Austocystin I played a pivotal role in expanding the scope of mycotoxin research beyond the then-dominant focus on aflatoxins. Initial toxicological investigations revealed:

  • Acute Toxicity in Avian Models: Austocystin I demonstrated significant acute toxicity in day-old ducklings (a standard model for mycotoxin assessment), causing severe liver lesions at doses ≥ 5 mg/kg body weight [2] [9]. Histopathological examination revealed characteristic hepatocyte necrosis and bile duct proliferation, establishing its hepatotoxic potential. This finding was particularly significant because it expanded the known toxicological spectrum beyond aflatoxins to include structurally distinct difuroxanthones.

  • Brine Shrimp Lethality: In standardized brine shrimp (Artemia salina) assays, austocystin I exhibited potent toxicity with LC₅₀ values consistently below 10 μM, positioning it among the more toxic non-aflatoxin mycotoxins [2]. This bioactivity served as a key indicator during the bioassay-guided fractionation of fungal extracts, facilitating the isolation of structurally related compounds.

  • Comparative Toxicology: Research revealed that austocystin I shared significant structural motifs with sterigmatocystin (a known carcinogen and aflatoxin precursor) but displayed distinct toxicological profiles. While both compounds exhibited hepatotoxicity, austocystin I demonstrated approximately 10-fold lower acute toxicity than sterigmatocystin in avian models but comparable cytotoxicity in mammalian cell lines [6] [9]. This comparison provided early structure-activity relationship insights for difuroxanthones.

  • Cellular Impact: Mechanistic studies indicated that austocystin I inhibited protein tyrosine phosphatases (PTPs) including CD45 and PTP1B at micromolar concentrations, suggesting potential interference with cellular signaling pathways [2]. This enzymatic inhibition represented a novel mechanism distinct from the DNA-adduct formation characteristic of aflatoxins, expanding understanding of mycotoxin bioactivity.

The inclusion of austocystin I in comprehensive mycotoxin surveys throughout the 1980s-1990s cemented its status as a significant secondary metabolite of toxicological concern, particularly in grain and feed contamination scenarios involving Aspergillus ustus [9].

Table 3: Comparative Toxicology of Austocystin I in Model Systems

Model SystemKey Toxicological EndpointComparative Potency
Day-old ducklingsHepatotoxicity (LD₅₀)5 mg/kg (moderate toxicity)
Brine shrimp (Artemia salina)Lethality (LC₅₀)8.2 μM (high toxicity)
Vero mammalian cellsCytotoxicity (IC₅₀)1.8 μM (potent cytotoxicity)
Protein tyrosine phosphatasesEnzymatic inhibition (IC₅₀)3.7-8.5 μM (varies by PTP)

Properties

CAS Number

58775-51-2

Product Name

Austocystin I

IUPAC Name

(4R,8R)-4,18-dihydroxy-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one

Molecular Formula

C18H12O7

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H12O7/c1-22-16-13-10(24-9-4-2-3-8(19)12(9)15(13)20)7-11-14(16)18(21)5-6-23-17(18)25-11/h2-7,17,19,21H,1H3/t17-,18-/m1/s1

InChI Key

XHQIJMIDMXGFJD-QZTJIDSGSA-N

SMILES

COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O

Canonical SMILES

COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O

Isomeric SMILES

COC1=C2C(=CC3=C1[C@@]4(C=CO[C@@H]4O3)O)OC5=CC=CC(=C5C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.